Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane

Catalog No.
S3185691
CAS No.
99438-28-5
M.F
C21H37BO
M. Wt
316.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptan...

CAS Number

99438-28-5

Product Name

Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane

IUPAC Name

methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

Molecular Formula

C21H37BO

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12?,13?,14-,15+,16-,17-,18?,19?/m1/s1

InChI Key

IAQXEQYLQNNXJC-BMJVACASSA-N

SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC

Solubility

not available

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC

Isomeric SMILES

B(C1C[C@H]2C[C@H](C1C)C2(C)C)(C3C[C@@H]4C[C@H](C3C)C4(C)C)OC

As a Lewis Acid Catalyst

MIBC acts as a Lewis acid catalyst due to the empty orbital on the boron atom. Lewis acids accept electron pairs from other molecules, forming temporary bonds and facilitating chemical reactions. MIBC's specific structure, with the bulky bicyclo[3.1.1]heptane groups and the methoxy group, allows it to influence the reaction in a controlled way PubChem: .

Here are some examples of reactions catalyzed by MIBC:

  • Hydroboration: MIBC can be used to introduce a boron atom and a hydroxyl group into alkenes (compounds containing a carbon-carbon double bond) ScienceDirect.
  • Aldol reactions: MIBC can be used as a catalyst in aldol reactions, which create carbon-carbon bonds between carbonyl compounds Organic Letters.

Hydrogen Bond Acceptor Count

1

Exact Mass

316.2937460 g/mol

Monoisotopic Mass

316.2937460 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-08-18

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